molecular formula C8H19N3 B6203534 (2R)-1-(4-methylpiperazin-1-yl)propan-2-amine CAS No. 1161872-92-9

(2R)-1-(4-methylpiperazin-1-yl)propan-2-amine

Cat. No.: B6203534
CAS No.: 1161872-92-9
M. Wt: 157.26 g/mol
InChI Key: MWCFQIQMAIQSCI-MRVPVSSYSA-N
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Description

(2R)-1-(4-methylpiperazin-1-yl)propan-2-amine is a chiral amine compound featuring a piperazine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(4-methylpiperazin-1-yl)propan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-amino-1-propanol and 4-methylpiperazine.

    Reaction Conditions: The reaction is usually carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to deprotonate the amine group.

    Coupling Reaction: The deprotonated ®-2-amino-1-propanol is then reacted with 4-methylpiperazine, typically in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Continuous Flow Chemistry: Employing continuous flow chemistry techniques to enhance reaction efficiency and yield.

    Purification: Using methods such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(4-methylpiperazin-1-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Ketones, oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted amine products.

Scientific Research Applications

Chemistry

In chemistry, (2R)-1-(4-methylpiperazin-1-yl)propan-2-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study the effects of chiral amines on biological systems. It may serve as a ligand in the development of new drugs or as a probe in biochemical assays.

Medicine

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism by which (2R)-1-(4-methylpiperazin-1-yl)propan-2-amine exerts its effects involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The chiral center may also play a role in the compound’s biological activity, affecting its interaction with chiral environments in biological systems.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(4-methylpiperazin-1-yl)propan-2-amine: The enantiomer of the compound, differing in the configuration of the chiral center.

    1-(4-methylpiperazin-1-yl)propan-2-amine: Lacks the chiral center, making it achiral.

    1-(4-methylpiperazin-1-yl)ethan-2-amine: A structurally similar compound with a shorter carbon chain.

Uniqueness

(2R)-1-(4-methylpiperazin-1-yl)propan-2-amine is unique due to its chiral nature, which can impart specific biological activities and interactions that are not observed in its achiral or differently configured counterparts. This makes it particularly valuable in the development of enantiomerically pure pharmaceuticals and in studies of chiral recognition in biological systems.

Properties

CAS No.

1161872-92-9

Molecular Formula

C8H19N3

Molecular Weight

157.26 g/mol

IUPAC Name

(2R)-1-(4-methylpiperazin-1-yl)propan-2-amine

InChI

InChI=1S/C8H19N3/c1-8(9)7-11-5-3-10(2)4-6-11/h8H,3-7,9H2,1-2H3/t8-/m1/s1

InChI Key

MWCFQIQMAIQSCI-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CN1CCN(CC1)C)N

Canonical SMILES

CC(CN1CCN(CC1)C)N

Purity

95

Origin of Product

United States

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